1-Morpholino-1,4-dihydropyrazine-2,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
4-morpholin-4-yl-1H-pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c12-7-8(13)11(2-1-9-7)10-3-5-14-6-4-10/h1-2H,3-6H2,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVJSPRMGNHKII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N2C=CNC(=O)C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 1 Morpholino 1,4 Dihydropyrazine 2,3 Dione
Reactivity Profiles of the Dihydropyrazine (B8608421) Ring System
The 1,4-dihydropyrazine-2,3-dione core contains several reactive sites: two amide-like nitrogens, two carbonyl groups, and an electron-poor carbon-carbon double bond. This arrangement governs its acid-base properties, participation in cycloaddition reactions, and redox behavior.
Protonation and Acid-Base Behavior
The 1,4-dihydropyrazine-2,3-dione ring possesses both acidic and weakly basic centers. The primary acidic site is the proton on the N4 nitrogen, which is part of a cyclic hydrazide structure. The acidity of this N-H bond is enhanced by the presence of the two adjacent carbonyl groups, which stabilize the resulting conjugate base through resonance.
Studies on analogous cyclic hydrazide systems provide insight into the expected pKa of this proton. For example, 2,3-dihydrophthalazine-1,4-dione, a related cyclic hydrazide, has a pKa of 5.3. ias.ac.in The electron-withdrawing nature of the dione (B5365651) system in 1-Morpholino-1,4-dihydropyrazine-2,3-dione suggests a similar or slightly more acidic character for the N4-H proton.
The morpholino nitrogen (N1') and the dihydropyrazine nitrogen (N1) form an N-N bond, characteristic of a hydrazine (B178648) derivative. This linkage significantly reduces the basicity of the morpholino nitrogen compared to free morpholine (B109124). Furthermore, the lone pair on the N1 nitrogen is delocalized by the adjacent carbonyl group, diminishing its availability for protonation. The carbonyl oxygens possess lone pairs and can act as weak bases, undergoing protonation under strongly acidic conditions.
| Compound Analogue | Relevant Functional Group | Reported pKa | Reference |
|---|---|---|---|
| 2,3-Dihydrophthalazine-1,4-dione | Cyclic Hydrazide N-H | 5.3 | ias.ac.in |
| 1,2-Dihydropyridazine-3,6-dione | Cyclic Hydrazide N-H | 5.58 | ias.ac.in |
| Pyrazine (B50134) (oxidized form) | Conjugate Acid (Protonated N) | 0.60–0.88 | nih.govmdpi.com |
Cycloaddition and Rearrangement Pathways
The carbon-carbon double bond in the dihydropyrazine ring is flanked by two carbonyl groups, rendering it highly electron-deficient. This electronic characteristic makes it a potent dienophile in normal-electron-demand Diels-Alder reactions, where it would react with electron-rich dienes. libretexts.org Conversely, it can also function as the 4π component in inverse-electron-demand Diels-Alder reactions with electron-rich alkenes.
The reactivity in [4+2] cycloadditions is often dictated by the electronic nature of both the diene and the dienophile. Reactions involving electron-poor 1,2-diaza-1,3-dienes and electron-poor alkenes have been shown to proceed under thermal, solvent-free conditions with high regio- and stereoselectivity. researchgate.net Similarly, 5,6-unsubstituted 1,4-dihydropyridines can act as activated alkenes in various cycloaddition reactions. nih.gov Formal [2+2] cycloadditions are also a possibility, particularly under photochemical conditions or with specific ketenes, to form highly strained four-membered ring systems. nih.govnih.gov
Rearrangement reactions for this specific heterocyclic system are not widely documented but can be postulated based on related structures. Under thermal or catalytic conditions, rearrangements involving migration of substituents or ring contraction/expansion could occur, potentially leading to more stable aromatic systems. slideshare.net
Redox Chemistry and Aromaticity Considerations
The 1,4-dihydropyrazine (B12976148) ring system can undergo a two-electron oxidation to form the corresponding aromatic pyrazine-2,3-dione derivative. This transformation results in a thermodynamically stable aromatic ring. The oxidation potential is expected to be influenced by the substituents on the ring. The presence of electron-withdrawing carbonyl groups and the morpholino group would likely increase the oxidation potential, making it more difficult to oxidize compared to simple 1,4-dihydropyrazines. researchgate.net Electrochemical studies on 1,4-dihydropyridines, which are structurally similar, show that oxidation leads exclusively to the corresponding aromatic pyridine (B92270) product. researchgate.net The dioxygen oxidation of stable 1,4-dihydropyrazines has been shown to proceed through radical intermediates. acs.org
From the perspective of aromaticity, the 1,4-dihydropyrazine ring is not aromatic. It is a cyclic, conjugated system containing 8 π-electrons (if both nitrogen lone pairs participate), which would classify it as anti-aromatic according to Hückel's rule (4n π electrons, where n=2). masterorganicchemistry.com To avoid the destabilizing effects of anti-aromaticity, the ring is expected to adopt a non-planar, boat-like conformation, which disrupts the continuous overlap of p-orbitals. chemicalforums.com This conformational flexibility prevents the system from being truly anti-aromatic, rendering it non-aromatic. chemicalforums.com Upon oxidation, the resulting pyrazine-2,3-dione ring would be a 6π-electron system, fulfilling the criteria for aromaticity.
| Compound Class | Redox Process | Key Findings | Reference |
|---|---|---|---|
| 1,4-Dihydropyridines | Electrochemical Oxidation | Oxidation potentials typically range from 1.2-1.7 V. Product is the corresponding aromatic pyridine. | researchgate.net |
| Pyrazine | Electrochemical Reduction | Undergoes a two-electron, multi-proton reduction to form 1,4-dihydropyrazine. | nih.govmdpi.com |
| 2,3-Dihydrophthalazine-1,4-dione | Electrochemical Oxidation | Oxidized to the unstable phthalazine-1,4-dione, which undergoes subsequent reactions like ring cleavage. | ias.ac.in |
Transformational Chemistry of the Morpholine Moiety
The morpholine ring is attached to the dihydropyrazine core via a nitrogen-nitrogen bond, forming an N-aminohydrazide substructure. This linkage significantly modifies the typical reactivity of a morpholine ring.
Nitrogen-Centered Reactions
The nitrogen atom of the morpholine ring (N1') is directly bonded to the N1 atom of the dihydropyrazine ring. The lone pair on this nitrogen is significantly less available for chemical reactions due to the electron-withdrawing effect of the adjacent N1-acyl group and potential lone pair-lone pair repulsion with the N1 nitrogen. Consequently, this nitrogen is much less nucleophilic and basic than in a typical N-alkyl morpholine.
Standard N-acylation or N-alkylation reactions would be challenging. researchgate.net However, under specific conditions, "umpolung" reactivity might be induced. nih.govnih.gov This involves activation of the amine with an electrophilic reagent (e.g., an iodonium (B1229267) source), reversing its polarity and allowing it to react with nucleophiles. nih.gov This strategy could potentially be used to form new bonds at the morpholine nitrogen center. acs.org
Reactivity of the Dione Functionality
The adjacent carbonyl groups at the C-2 and C-3 positions are the principal sites for chemical transformations. These groups impart electrophilic character to their respective carbon atoms, making them susceptible to attack by nucleophiles. The reactivity of this dione system is influenced by its inclusion in the dihydropyrazine ring, where the nitrogen atoms can participate in delocalizing electron density.
The dione functionality is expected to undergo nucleophilic acyl substitution reactions, a characteristic transformation for carboxylic acid derivatives. libretexts.org This class of reaction involves an initial attack by a nucleophile on one of the electrophilic carbonyl carbons, followed by the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com Subsequent reformation of the carbonyl double bond typically leads to the expulsion of a leaving group. masterorganicchemistry.com In the case of this cyclic dione, a sufficiently strong nucleophile could induce ring-opening.
The general mechanism proceeds via a two-step addition-elimination process. masterorganicchemistry.com The stability and reactivity of the carbonyl group are comparable to that of amides, which are generally less reactive than acid halides or anhydrides due to resonance stabilization from the adjacent nitrogen atoms. youtube.com However, the presence of two carbonyl groups can enhance the electrophilicity compared to a simple cyclic amide. Potential nucleophilic acyl substitution reactions could include hydrolysis under acidic or basic conditions, leading to the cleavage of the pyrazine ring.
Table 1: Potential Nucleophilic Acyl Substitution Reactions
| Nucleophile | Reagent Example | Potential Product Type (Post-Ring Opening) |
|---|---|---|
| Water | H₂O / H⁺ or OH⁻ | N-(morpholin-4-yl)oxalamide derivatives |
| Alcohol | R-OH / H⁺ | Ester-amide derivatives |
| Amine | R-NH₂ | Diamide derivatives |
Condensation reactions, which depend on the formation of an enol or enolate intermediate, represent another possible pathway. The acidity of the protons on the C-5 and C-6 atoms of the dihydropyrazine ring would be a critical factor for such reactions. If these protons are sufficiently acidic to be removed by a base, the resulting enolate could act as a nucleophile, attacking another carbonyl group in an intermolecular or intramolecular fashion.
Like many carbonyl-containing compounds, this compound has the potential to exhibit keto-enol tautomerism. libretexts.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton and the shifting of a double bond. libretexts.org For this molecule, the "keto" form is the dione structure itself. An "enol" tautomer could be formed by the migration of a proton from the C-5 position to the oxygen of the C-3 carbonyl, resulting in a hydroxyl group at C-3 and a double bond between C-4 and C-5.
The equilibrium between the keto and enol forms is generally dominated by the more stable keto tautomer, often accounting for over 99.9% in simple ketones. libretexts.orgyoutube.com However, the stability of the enol form can be significantly increased by factors such as conjugation, aromaticity, and intramolecular hydrogen bonding. masterorganicchemistry.com In the case of the enol form of this compound, the newly formed carbon-carbon double bond would be in conjugation with the existing double bond and the remaining carbonyl group, which could provide stabilization.
The existence of an enol tautomer, even at a low equilibrium concentration, has significant chemical implications. The enol form is nucleophilic at the alpha-carbon (C-5), allowing it to react with various electrophiles. masterorganicchemistry.com This reactivity is fundamental to processes such as alpha-halogenation and certain condensation reactions. The interconversion between keto and enol forms can be catalyzed by either acid or base. youtube.commasterorganicchemistry.com
Table 2: Equilibrium Enol Content for Representative Dicarbonyl Compounds
| Compound | Solvent | % Enol Tautomer | Key Stabilizing Factor |
|---|---|---|---|
| Acetone | Neat | 0.00015% | None |
| 2,4-Pentanedione | Neat | 80% | Conjugation and Intramolecular H-Bond |
| 1,3-Cyclohexanedione | Dioxane | 76% | Conjugation |
| Phenol | - | ~100% | Aromaticity |
Mechanistic Insights into Key Transformations
Mechanism of Nucleophilic Acyl Substitution: A hypothetical reaction with a nucleophile (Nu⁻) would proceed via the addition-elimination mechanism. libretexts.orgmasterorganicchemistry.com
Nucleophilic Attack: The nucleophile attacks one of the electrophilic carbonyl carbons (e.g., C-2), breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.
Ring-Opening/Elimination: The lone pair on the oxygen atom reforms the pi bond. For a substitution to occur, a leaving group would need to be expelled. In this cyclic system, the most probable outcome with a strong nucleophile under forcing conditions would be the cleavage of the N1-C2 or C2-C3 bond, leading to a ring-opened product.
Mechanism of Keto-Enol Tautomerization: The tautomerization process can be catalyzed by acid or base. youtube.com
Base-Catalyzed Mechanism:
A base removes an alpha-hydrogen (from C-5), and the electrons from the C-H bond move to form a C=C double bond, pushing the pi electrons of the C=O bond onto the oxygen atom. This forms a resonance-stabilized enolate anion. libretexts.org
The oxygen of the enolate is protonated by a proton source (like the conjugate acid of the base), yielding the enol tautomer. libretexts.org
Acid-Catalyzed Mechanism:
An acid protonates the oxygen of one of the carbonyl groups (e.g., C-3), making the carbonyl carbon more electrophilic. youtube.com
A weak base (like water or the conjugate base of the acid catalyst) removes a proton from the alpha-carbon (C-5), and the electrons from the C-H bond form a C=C double bond, with the electrons from the original C=O bond moving to neutralize the positive charge on the oxygen, forming the enol. youtube.com
These proposed mechanisms provide a foundational understanding of the potential reactivity of this compound, centered on the versatile chemistry of its dione functionality.
Computational and Theoretical Frameworks for 1 Morpholino 1,4 Dihydropyrazine 2,3 Dione
Quantum Chemical Characterization of Electronic Structure
No specific studies detailing the quantum chemical characterization of 1-Morpholino-1,4-dihydropyrazine-2,3-dione were found. Such an analysis would typically involve Density Functional Theory (DFT) calculations to determine the electronic properties of the molecule.
Frontier Molecular Orbital (FMO) Analysis
A Frontier Molecular Orbital (FMO) analysis for this compound, which would involve calculating the energies and visualizing the surfaces of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported in the available literature. This analysis is crucial for understanding a molecule's reactivity, with the HOMO indicating its nucleophilicity and the LUMO its electrophilicity. wikipedia.orgyoutube.com
Electron Density Distribution and Bonding Analysis
There are no published studies on the electron density distribution or bonding analysis of this compound. This type of study would typically use techniques like Mulliken population analysis or Quantum Theory of Atoms in Molecules (QTAIM) to reveal partial atomic charges, bond orders, and the nature of intramolecular interactions.
Conformational Preferences and Stereochemical Effects
Specific computational or experimental studies elucidating the conformational preferences of the morpholino and dihydropyrazine (B8608421) rings in this molecule are not available. A proper analysis would involve mapping the potential energy surface to identify low-energy conformers and the rotational barriers between them, considering stereochemical effects such as steric hindrance and hyperconjugation.
Computational Reaction Mechanism Elucidation
No computational studies on the reaction mechanisms involving this compound have been published. Elucidating reaction mechanisms computationally involves identifying transition states, intermediates, and calculating activation energies to map out the most likely reaction pathways. researchgate.netchemrxiv.org
In Silico Prediction of Reactivity and Stability
While in silico methods are commonly used to predict the reactivity and stability of novel compounds, no such predictions have been reported for this compound. This would involve calculating various molecular descriptors and reactivity indices derived from the electronic structure, such as chemical hardness, softness, and electrophilicity index. nih.gov
1 Morpholino 1,4 Dihydropyrazine 2,3 Dione As a Versatile Synthetic Platform and Building Block
Integration into Complex Heterocyclic Architectures
The synthesis of complex heterocyclic architectures is a cornerstone of medicinal chemistry and materials science. The inherent reactivity of the 1,4-dihydropyrazine-2,3-dione core suggests its potential as a building block for more elaborate molecular structures.
The creation of fused pyrazine (B50134) systems is a common strategy for developing novel pharmaceutical agents and functional materials. Dihydropyrazine (B8608421) derivatives can, in principle, serve as precursors to fully aromatic pyrazine systems through oxidation or can undergo cycloaddition reactions to form fused rings. researchgate.netnih.govacs.org However, a detailed review of the scientific literature reveals no specific examples of 1-Morpholino-1,4-dihydropyrazine-2,3-dione being used for the construction of fused pyrazine systems. The reactivity of this particular substituted dihydropyrazine-dione in aromatization or cycloaddition reactions has not been documented in available research.
Role in Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. frontiersin.orgresearchgate.net The morpholine (B109124) moiety is a common feature in many biologically active molecules and is often incorporated into DOS libraries. nih.gov The 1,4-dihydropyrazine-2,3-dione scaffold also presents multiple points for diversification. Despite the suitability of its components for DOS, there is no specific mention in the scientific literature of this compound being included as a building block in any reported diversity-oriented synthesis library.
Precursor for Advanced Organic Materials
Heterocyclic compounds, including pyrazine derivatives, are integral to the development of advanced organic materials with applications in electronics and photonics. The electronic properties of the 1,4-dihydropyrazine-2,3-dione core could theoretically be tuned through chemical modification to create materials with desired characteristics. A thorough search of the current scientific literature, however, does not provide any instances of this compound being utilized as a precursor for the synthesis of advanced organic materials. Research in this specific application of the compound has not been published.
Scaffold for Exploring Structure-Property Relationships in Chemical Research
The study of structure-property relationships is fundamental to understanding how the arrangement of atoms in a molecule influences its physical and chemical properties. The this compound scaffold, with its distinct morpholine and dihydropyrazine-dione components, offers a platform for systematically modifying the structure and observing the resultant changes in properties such as solubility, electronic behavior, and biological activity. Nevertheless, there are no dedicated studies in the existing scientific literature that use this compound as a central scaffold for the exploration of structure-property relationships.
Future Research Directions and Uncharted Territories in 1 Morpholino 1,4 Dihydropyrazine 2,3 Dione Chemistry
Development of Sustainable and Green Synthesis Protocols
The contemporary chemical enterprise is increasingly guided by the principles of green chemistry, emphasizing the development of environmentally benign and sustainable synthetic methodologies. Future research into the synthesis of 1-Morpholino-1,4-dihydropyrazine-2,3-dione should prioritize these principles. While traditional synthetic routes may exist, the development of novel, greener alternatives is paramount.
Key research objectives in this area should include:
Catalyst Innovation: The exploration of heterogeneous catalysts, such as recyclable solid-supported catalysts, could offer significant advantages over their homogeneous counterparts. For instance, the use of recyclable SeO2/HAp catalysts has been shown to be effective in the synthesis of related morpholino-dihydropyridine-dicarboxylates, suggesting a promising avenue for investigation. researchgate.net
Alternative Solvents: A shift away from volatile organic compounds (VOCs) towards more sustainable solvent systems is crucial. The potential of water, supercritical fluids, or bio-based solvents as reaction media for the synthesis of this compound should be systematically evaluated.
Energy Efficiency: The adoption of energy-efficient techniques, such as microwave-assisted or ultrasound-promoted synthesis, could significantly reduce the environmental footprint of the synthetic process. These methods often lead to shorter reaction times and higher yields.
| Green Synthesis Approach | Potential Advantages |
|---|---|
| Heterogeneous Catalysis | Recyclability, ease of separation, reduced waste |
| Aqueous Synthesis | Low cost, non-toxic, environmentally friendly |
| Microwave-Assisted Synthesis | Shorter reaction times, improved yields, energy efficiency |
Exploration of Unprecedented Reactivity Modes
The reactivity of this compound is largely uncharted territory, presenting a significant opportunity for fundamental chemical discovery. The interplay between the electron-rich morpholine (B109124) substituent and the dihydropyrazine-2,3-dione core is likely to give rise to novel and unexpected reactivity patterns.
Future research in this domain could focus on:
Selective Functionalization: A systematic investigation into the selective functionalization of the dihydropyrazine (B8608421) ring would be highly valuable. The development of methodologies for controlled introduction of various substituents at specific positions on the ring would enable the synthesis of a diverse library of derivatives.
Ring Transformation Reactions: The dihydropyrazine core could potentially undergo a variety of ring transformation reactions, leading to the formation of other heterocyclic systems. The exploration of these transformations could open up new avenues for the synthesis of complex molecular architectures.
Asymmetric Catalysis: The development of catalytic asymmetric reactions involving this compound as a substrate or a ligand could lead to the synthesis of enantiomerically pure compounds with potential applications in various fields.
Advanced Spectroscopic and Structural Characterization Techniques
A comprehensive understanding of the structure and dynamics of this compound is essential for elucidating its chemical behavior. While standard spectroscopic techniques provide valuable information, the application of more advanced methods could offer deeper insights.
Promising avenues for future research include:
Solid-State NMR Spectroscopy: Solid-state NMR studies could provide detailed information about the structure and dynamics of the molecule in the solid state, complementing the data obtained from solution-state NMR.
Advanced Mass Spectrometry: The use of advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could enable the separation and characterization of different conformers or isomers of the molecule.
Computational Modeling: In silico studies, including density functional theory (DFT) calculations, can provide valuable insights into the electronic structure, conformational preferences, and reactivity of this compound. These computational models can guide experimental design and aid in the interpretation of spectroscopic data.
| Characterization Technique | Potential Insights |
|---|---|
| Solid-State NMR | Solid-state structure, polymorphism, dynamics |
| Ion Mobility-MS | Conformational analysis, isomer separation |
| Computational Modeling | Electronic structure, reactivity prediction |
Rational Design of Next-Generation Dihydropyrazine-2,3-dione Derivatives for Specific Chemical Applications
The rational design of novel derivatives of this compound with tailored properties for specific chemical applications represents a significant long-term goal. This endeavor will require a multidisciplinary approach, combining synthetic chemistry, computational modeling, and materials science. The design of pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione (B5365651) derivatives has been explored for biological applications, providing a framework for similar design strategies in chemical contexts. nih.gov
Potential areas of application for rationally designed derivatives include:
Organic Electronics: The dihydropyrazine core, with its extended π-system, could be a suitable building block for the development of novel organic electronic materials. By judiciously modifying the substituents on the ring, it may be possible to tune the electronic properties of the molecule for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Chemosensors: The incorporation of specific functional groups onto the this compound scaffold could lead to the development of selective chemosensors for the detection of various analytes. The design of new coordination compounds based on pyrazine (B50134) derivatives has shown promise in this area. nih.gov
Catalysis: The molecule itself, or its metal complexes, could exhibit catalytic activity in a variety of organic transformations. The design of derivatives with specific ligand properties could lead to the development of highly efficient and selective catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
